tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a tert-butyl carbamate group, a phenylmethoxy group, and a propylamino group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor, such as a phenylmethoxy-protected amino acid derivative. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact pathways depend on the context of its application, such as its role in drug synthesis or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: Shares structural similarities but differs in functional groups.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with distinct structural features
Uniqueness
Tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs. Its versatility in synthetic chemistry and potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-5-11-19-16(21)15(20-17(22)24-18(2,3)4)13-23-12-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
ALQWBIFDODJKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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